

An In-depth Technical Guide to 2,3-O-Isopropylidenyl Euscaphic Acid

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Compound of Interest

Compound Name: *2,3-O-Isopropylidenyl euscaphic acid*

Cat. No.: *B15593379*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,3-O-Isopropylidenyl euscaphic acid**, a semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid, euscaphic acid. This document collates available data on its chemical structure, physicochemical properties, and biological activities. A plausible synthetic protocol is detailed, and its potential mechanism of action via the PI3K/AKT/mTOR signaling pathway, extrapolated from studies on its parent compound, is discussed. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

Euscaphic acid, a natural triterpenoid, has garnered significant attention for its diverse biological activities. The semi-synthetic derivative, **2,3-O-Isopropylidenyl euscaphic acid** (CAS No. 220880-90-0), is of particular interest for its potential to modulate biological pathways with improved pharmacological properties. This guide focuses on the chemical and biological profile of this specific derivative.

Chemical Structure and Properties

2,3-O-Isopropylidenyl euscaphic acid is characterized by the presence of an isopropylidene group protecting the hydroxyl groups at the C-2 and C-3 positions of the euscaphic acid backbone. This modification alters the polarity and steric hindrance of the molecule, which can influence its biological activity and pharmacokinetic profile.

Table 1: Physicochemical Properties of **2,3-O-Isopropylidenyl Euscaphic Acid**

Property	Value	Source
CAS Number	220880-90-0	[1]
Molecular Formula	C ₃₃ H ₅₂ O ₅	[1]
Molecular Weight	528.76 g/mol	[1]
Appearance	White to off-white powder	Inferred
Solubility	Soluble in methanol, chloroform, and other organic solvents	Inferred

Table 2: Spectroscopic Data of Euscaphic Acid (Parent Compound)

Note: Specific spectroscopic data for **2,3-O-Isopropylidenyl euscaphic acid** is not readily available in the public domain. The data for the parent compound, euscaphic acid, is provided for reference.

Spectroscopic Technique	Key Observations
¹ H-NMR (CDCl ₃ , 500 MHz)	δ 5.27 (t, J=3.5 Hz, 1H, H-12), 3.22 (dd, J=5.0, 11.1 Hz, 1H, H-3α), and other characteristic triterpenoid signals.
¹³ C-NMR (CDCl ₃ , 125 MHz)	Signals corresponding to 30 carbons, including a double bond (δ ~125-138 ppm) and a carboxylic acid (δ ~180 ppm).
Mass Spectrometry (ESI-MS)	m/z [M-H] ⁻ at 487.4

Experimental Protocols

Plausible Synthesis of 2,3-O-Isopropylidenyl Euscaphic Acid

This protocol is a generalized procedure based on standard methods for the isopropylidenation of diols and has not been experimentally validated for this specific compound.

Objective: To synthesize **2,3-O-Isopropylidenyl euscaphic acid** from euscaphic acid.

Materials:

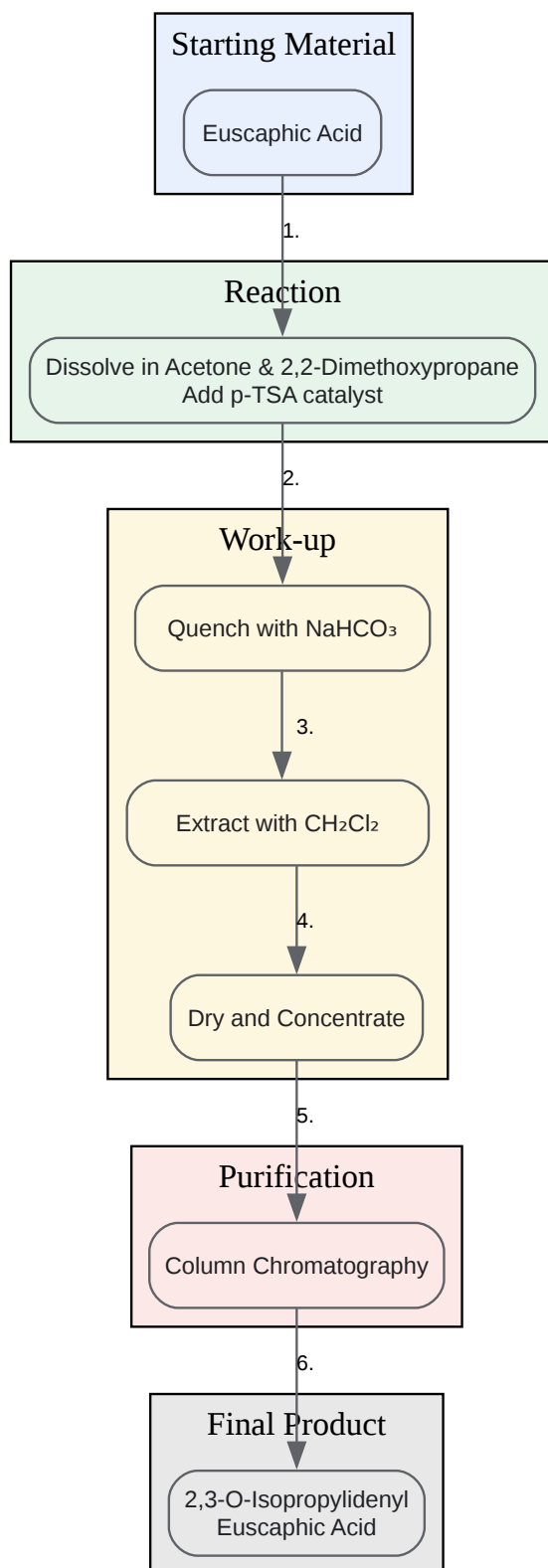
- Euscaphic acid
- 2,2-Dimethoxypropane
- Acetone (anhydrous)
- p-Toluenesulfonic acid (catalytic amount)
- Sodium bicarbonate (saturated solution)
- Anhydrous sodium sulfate
- Dichloromethane
- Hexane
- Ethyl acetate
- Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

- Dissolve euscaphic acid in a mixture of anhydrous acetone and 2,2-dimethoxypropane.
- Add a catalytic amount of p-toluenesulfonic acid to the solution.
- Stir the reaction mixture at room temperature and monitor the progress by TLC.

- Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
- Extract the product with dichloromethane.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
- Characterize the final product by ^1H -NMR, ^{13}C -NMR, and Mass Spectrometry.

Experimental Workflow for Synthesis



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Synthetic workflow for **2,3-O-Isopropylidenyl euscaphic acid**.

Biological Activity and Mechanism of Action

Reported Biological Activities

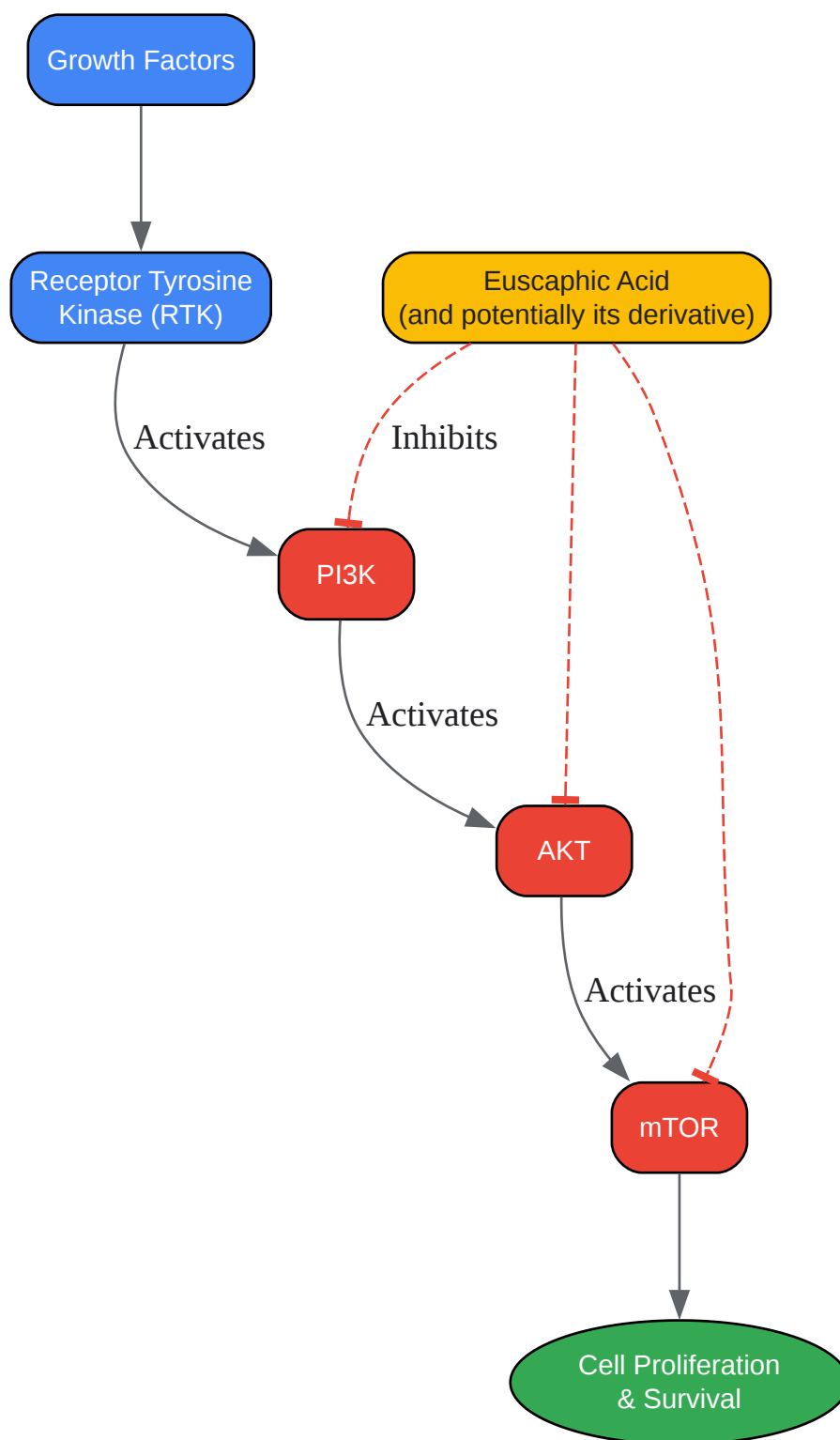
2,3-O-Isopropylidenyl euscaphic acid has been reported to exhibit cytotoxic activity against HL-60 human leukemia cells with an IC_{50} value of 72.8 μ M.[2]

Potential Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway

While the direct effect of **2,3-O-Isopropylidenyl euscaphic acid** on the PI3K/AKT/mTOR pathway has not been explicitly reported, its parent compound, euscaphic acid, has been shown to inhibit this critical signaling cascade.[3] This pathway is a key regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. It is plausible that the isopropylidene derivative retains this inhibitory activity.

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates AKT. Activated AKT then phosphorylates a range of downstream targets, including the mammalian target of rapamycin (mTOR), a central controller of cell growth and proliferation. Euscaphic acid has been shown to suppress the phosphorylation of key components of this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[3]

Signaling Pathway Diagram



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Inhibition of the PI3K/AKT/mTOR pathway by Euscaphic Acid.

Conclusion

2,3-O-Isopropylidenyl euscaphic acid represents a promising derivative of a biologically active natural product. While further research is needed to fully elucidate its pharmacological profile and mechanism of action, the available data suggests its potential as a lead compound in drug discovery, particularly in the area of oncology. This technical guide provides a foundational resource to stimulate and support future investigations into this intriguing molecule.

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